Mavacoxib-d4
描述
Mavacoxib-d4 is a deuterium-labeled derivative of Mavacoxib, a selective, orally administered, long-acting cyclooxygenase-2 (COX-2) inhibitor and non-steroidal anti-inflammatory drug (NSAID) . Deuterium labeling at four positions (denoted by "-d4") is a strategic modification to enhance metabolic stability and prolong the drug’s half-life by reducing cytochrome P450-mediated oxidation . Mavacoxib itself is recognized for its high COX-2 selectivity, minimizing gastrointestinal (GI) adverse effects associated with non-selective COX-1/COX-2 inhibitors. This compound is available as a reference standard with >98% purity and is used in research settings for pharmacokinetic and metabolic studies .
属性
分子式 |
C₁₆H₇D₄F₄N₃O₂S |
|---|---|
分子量 |
389.36 |
同义词 |
4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4; 4-[5-(4-Fluorophenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide-d4; Mavacoxib-d4; PHA 739521-d4; Trocoxil-d4 |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares Mavacoxib-d4 with structurally or functionally related compounds, focusing on selectivity, pharmacokinetics, and clinical applications.
Structural and Functional Analogues
Table 1: Pharmacological Profiles of this compound and Comparable Compounds
Key Comparative Insights
Selectivity: this compound and Lumiracoxib-d6 are highly selective for COX-2, minimizing GI toxicity compared to non-selective NSAIDs like Mefenamic Acid-d4 and Meloxicam-d3 . Metamizole Sodium uniquely targets COX-3, offering distinct analgesic and antipyretic effects but weaker anti-inflammatory activity .
Pharmacokinetics :
- Deuterated compounds (e.g., this compound, Lumiracoxib-d6) exhibit prolonged half-lives due to reduced metabolic degradation. For instance, Mavacoxib’s parent compound has an exceptionally long half-life in dogs (~17 days), which may be extended further in its deuterated form .
- Meloxicam-d3, despite its deuterium labeling, shows moderate COX-1 inhibition, which may contribute to residual GI risks compared to pure COX-2 inhibitors .
Clinical Applications :
- This compound is primarily used in veterinary medicine (e.g., canine osteoarthritis) due to its long-acting properties .
- Lumiracoxib-d6 and Meloxicam-d3 are researched for human osteoarthritis, though the latter’s COX-1 activity limits its safety profile .
Safety Profiles: COX-2-selective inhibitors (this compound, Lumiracoxib-d6) pose lower GI ulceration risks but may increase cardiovascular (CV) adverse events compared to non-selective NSAIDs . Metamizole Sodium carries a rare risk of agranulocytosis, restricting its use in some regions .
Research Limitations
- Direct comparative studies between this compound and other deuterated NSAIDs are scarce. Most data derive from isolated pharmacological assays or indirect comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
